molecular formula C8H8BrClF3N B1390609 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 842169-72-6

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B1390609
CAS No.: 842169-72-6
M. Wt: 290.51 g/mol
InChI Key: XESDERGPILUSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that features a bromine-substituted phenyl ring and a trifluoromethyl group attached to an ethanamine backbone

Scientific Research Applications

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, brominated compounds should be handled with care as they can be harmful if ingested or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. Bromophenyl compounds have been studied for their potential use in medicinal chemistry, materials science, and other fields .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell function. Furthermore, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity . This binding interaction can disrupt normal neurotransmission, leading to various physiological effects. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, may lead to its degradation. This degradation can result in the formation of byproducts that may have different biochemical properties and effects on cells. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission or reducing oxidative stress . At higher doses, it may lead to toxic or adverse effects. For example, high doses of this compound have been associated with neurotoxicity and behavioral changes in animal models . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with different biochemical properties. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, depending on its biochemical properties. This localization can influence its activity and function within the cells. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cells . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may target the nucleus, affecting gene expression and cellular responses. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanamine moiety can undergo oxidation to form corresponding imines or reduction to yield amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl or other complex aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler analog with a bromine-substituted phenyl ring but lacking the trifluoromethyl and ethanamine groups.

    1-(4-Bromophenyl)ethanamine: Similar structure but without the trifluoromethyl group.

    2,2,2-Trifluoroethylamine: Contains the triflu

Properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDERGPILUSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842169-72-6
Record name Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842169-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 3
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 5
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.